3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Description
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Properties
IUPAC Name |
3,5-dichloro-2-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWCNDOTANGQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde lookup
Technical Monograph: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Executive Summary
This technical guide addresses the identification, synthesis, and analytical validation of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde . While frequently sought in the context of phosphodiesterase-4 (PDE4) inhibitor development or antibacterial salicylaldehyde research, this specific regioisomer is often a non-catalogued research intermediate.
Unlike its para-substituted isomer (a key Roflumilast intermediate), this ortho-substituted compound requires specific synthesis from 3,5-dichlorosalicylaldehyde . This guide provides the definitive lookup data, a self-validating synthesis protocol, and quality control parameters.
Part 1: Chemical Identification & Lookup
As of the current scientific index, a dedicated Chemical Abstracts Service (CAS) registry number for the direct product 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is not widely listed in public chemical repositories. Researchers must identify this compound via its precursors or computed identifiers.
| Property | Data / Value |
| Chemical Name | 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde |
| CAS Number | Not Listed (Synthesized from CAS 90-60-8 ) |
| Molecular Formula | C₁₁H₁₀Cl₂O₂ |
| Molecular Weight | 245.10 g/mol |
| SMILES | Clc1cc(Cl)cc(CHO)c1OCC2CC2 |
| InChI Key | (Computed) AEILLAXRDHDKDY-UHFFFAOYSA-N |
| Structural Class | Halogenated Benzaldehyde / Cyclopropyl Ether |
Critical Regiochemistry Note
Do not confuse this compound with the Roflumilast intermediate:
-
Target: 3,5-Dichloro-2 -(cyclopropylmethoxy)... (Ortho-substitution).
-
Roflumilast Intermediate: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)... or 3,5-dichloro-4 -(cyclopropylmethoxy)... (Para-substitution).
-
Implication: The 2-position substitution significantly alters reactivity and biological binding compared to the 4-position analogs.
Part 2: Synthesis Strategy (Williamson Ether Synthesis)
Since the compound is not a standard catalog item, it must be synthesized via O-alkylation of the corresponding salicylaldehyde.
Core Reagents
-
Substrate: 3,5-Dichlorosalicylaldehyde (CAS: 90-60-8 )
-
Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5 )
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Catalyst: Potassium Iodide (KI) - Optional to accelerate Finkelstein exchange.
Step-by-Step Protocol
Rationale: The phenolic hydroxyl group at the 2-position is acidic (pKa ~7-8 due to electron-withdrawing chlorines), allowing deprotonation by mild bases like carbonate.
-
Solvation: Dissolve 1.0 eq of 3,5-Dichlorosalicylaldehyde in anhydrous DMF (Dimethylformamide) or Acetone.
-
Note: DMF is preferred for higher temperatures (>80°C) to drive the reaction to completion.
-
-
Deprotonation: Add 2.0 eq of anhydrous K₂CO₃ . Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.
-
Alkylation: Add 1.2 eq of (Bromomethyl)cyclopropane dropwise.
-
Optimization: Add 0.1 eq of KI if using Acetone to convert the alkyl bromide to a more reactive alkyl iodide in situ.
-
-
Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (lower Rf, stains with FeCl₃) should disappear.
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (precipitates the product).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (removes unreacted starting phenol) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Part 3: Visualization of Workflows
Figure 1: Synthesis & Mechanism Pathway
This diagram illustrates the SN2 reaction mechanism and the critical regiochemical outcome.
Caption: Figure 1. Williamson ether synthesis pathway utilizing base-mediated deprotonation followed by nucleophilic attack on the cyclopropylmethyl halide.
Figure 2: Quality Control Decision Tree
A self-validating logic flow to ensure the isolated product is the correct O-alkylated isomer and not a C-alkylated byproduct.
Caption: Figure 2. QC workflow emphasizing the use of FeCl3 staining to detect unreacted phenolic starting material.
Part 4: Analytical Validation (Trustworthiness)
To validate the synthesis without a reference standard, rely on First Principles Analysis of the NMR spectrum.
Expected 1H-NMR Data (DMSO-d₆, 400 MHz)
| Proton Group | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |
| -CHO (Aldehyde) | 10.25 ppm | Singlet (s) | 1H | Confirm oxidation state. |
| Ar-H (C6) | ~7.80 ppm | Doublet (d, J=2.5 Hz) | 1H | Meta-coupling confirms 3,5-substitution. |
| Ar-H (C4) | ~7.95 ppm | Doublet (d, J=2.5 Hz) | 1H | Meta-coupling confirms 3,5-substitution. |
| -O-CH₂- | 3.95 ppm | Doublet (d, J=7.0 Hz) | 2H | Confirms ether linkage to cyclopropyl. |
| Cyclopropyl-CH | ~1.25 ppm | Multiplet (m) | 1H | Characteristic ring methine. |
| Cyclopropyl-CH₂ | ~0.35 - 0.60 ppm | Multiplet (m) | 4H | High field signals unique to cyclopropyl. |
Key Validation Check: The absence of a broad singlet at 11.0–12.0 ppm (Phenolic -OH) confirms successful alkylation. If this peak remains, the reaction is incomplete.
References
-
PubChem. Compound Summary: (Bromomethyl)cyclopropane (CAS 7051-34-5). [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis protocols).
-
ResearchGate. Crystal structure analysis of 3,5-dichlorosalicylaldehyde derivatives. [Link]
Methodological & Application
Application Note: Scalable Synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Executive Summary & Strategic Analysis
This Application Note details a robust, scalable protocol for the synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde (Target). This molecule is a critical pharmacophore intermediate, often utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and specific agrochemical herbicides.
The Engineering Challenge
The synthesis poses three specific process risks that this guide addresses:
-
Regiocontrol: Introducing the cyclopropylmethoxy group specifically at the 2-position while maintaining the 3,5-dichloro substitution pattern.
-
Ring Stability: The cyclopropyl group is acid-sensitive.[1] Homoallylic rearrangement (ring opening) leads to impurities that are nearly impossible to separate by crystallization.[1]
-
Genotoxic Impurity (GTI) Control: The alkylating agent, (bromomethyl)cyclopropane, is a structural alert for genotoxicity. The process must ensure its complete consumption or rejection.[1]
Route Selection: The Convergent Williamson Ether Synthesis
While linear construction (formylation of phenols) is possible, it suffers from poor regioselectivity. We utilize a convergent alkylation strategy starting from the commercially available 3,5-dichlorosalicylaldehyde. This route locks the chlorination pattern early, reducing downstream purification burden.
Synthetic Pathway Visualization
The following diagram illustrates the process flow, critical control points (CCPs), and impurity fate mapping.
Caption: Process flow for the regioselective O-alkylation showing critical inputs and impurity risks.
Detailed Protocol: O-Alkylation of 3,5-Dichlorosalicylaldehyde
This protocol is optimized for a 100g scale but is linear-scalable to kilogram batches.[1]
Reagent Table[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Density | Role |
| 3,5-Dichlorosalicylaldehyde | 191.01 | 1.0 | 100.0 g | Solid | Limiting Reagent |
| (Bromomethyl)cyclopropane | 135.00 | 1.2 | 84.8 g | 1.39 g/mL | Alkylator |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 108.5 g | Solid | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 8.7 g | Solid | Catalyst (Finkelstein) |
| DMF (Anhydrous) | 73.09 | - | 500 mL | 0.94 g/mL | Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Setup a 2L 3-neck round-bottom flask equipped with a mechanical overhead stirrer (Teflon blade), a reflux condenser, a nitrogen inlet, and a thermocouple.
-
Charging: Under a slow nitrogen sweep, charge the DMF (500 mL).
-
Solvation: Add 3,5-Dichlorosalicylaldehyde (100 g). Stir at 25°C until fully dissolved (solution will be yellow).
-
Base Addition: Add K₂CO₃ (108.5 g) and KI (8.7 g). The mixture will become a heterogeneous slurry.[1]
-
Expert Insight: The addition of KI generates the more reactive cyclopropylmethyl iodide in situ, significantly increasing the reaction rate and allowing for lower thermal stress.
-
-
Alkylator Addition: Add (Bromomethyl)cyclopropane (84.8 g) via an addition funnel over 15 minutes.
Phase 2: Reaction & Monitoring 6. Heating: Heat the mixture to 60°C .
- Critical Control Point (CCP): Do NOT exceed 80°C. Higher temperatures promote cyclopropane ring opening and O- to C-alkylation rearrangement.[1]
- Agitation: Maintain vigorous stirring (approx. 300 RPM) to ensure the solid base interacts with the liquid phase.
- IPC (In-Process Control): After 4 hours, sample 50 µL of the reaction mixture. Dilute in Acetonitrile for HPLC analysis.
- Target: < 1.0% unreacted Salicylaldehyde area %.[1] If >1%, add 0.1 eq of alkyl halide and stir for 2 more hours.
Phase 3: Workup & Isolation 9. Quench: Cool the reaction mixture to 20°C. Pour the reaction mass slowly into Ice Water (1.5 L) under rapid stirring. 10. Precipitation: The product should precipitate as a pale yellow/off-white solid.[1] Stir the aqueous slurry for 1 hour to dissolve residual inorganic salts (KBr, K₂CO₃). 11. Filtration: Filter the solid using a Buchner funnel. Wash the cake with Water (3 x 200 mL) to remove residual DMF.[1] 12. Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.
- Expected Crude Yield: 115–120 g (90–94%).[1]
Purification (Recrystallization)
While the crude purity is often high (>95%), pharmaceutical applications require >99.5%.[1]
-
Dissolve the crude solid in minimal boiling Ethanol (95%) (approx. 3-4 mL per gram of crude).
-
Once dissolved, allow the solution to cool slowly to room temperature with gentle stirring.
-
Cool further to 0–5°C for 2 hours.
-
Filter the crystals and wash with cold Ethanol/Water (1:1).[1]
-
Final Yield: ~105 g (82% overall).
-
Appearance: White to pale yellow crystalline solid.[1]
Troubleshooting & Self-Validating Systems
The "Bisulfite Rescue" Protocol
If the crude product is oily or difficult to crystallize due to impurities, utilize the aldehyde functionality for chemical purification.[1]
-
Adduct Formation: Dissolve crude oil in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] Stir vigorously for 4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1]
-
Wash: Separate phases. Discard the organic layer (which contains non-aldehyde impurities like dialkylated byproducts or unreacted halides).[1]
-
Regeneration: Treat the aqueous layer with Sodium Carbonate solution (pH > 10) or dilute H₂SO₄ (carefully) to regenerate the aldehyde.[1]
-
Extraction: Extract the regenerated pure aldehyde back into EtOAc, dry, and concentrate.
Impurity Profile Management[1]
| Impurity Type | Origin | Control Strategy |
| Unreacted Phenol | Incomplete reaction | Ensure >1.2 eq of alkyl halide; Monitor via HPLC (254 nm). |
| Homoallylic Ether | Ring opening of cyclopropane | Keep reaction Temp < 80°C; Avoid acidic quench.[1] |
| Residual Alkyl Halide | Excess reagent | The aqueous workup hydrolyzes trace halide; Vacuum drying removes volatiles.[1] |
Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic core) and 210 nm.[1]
-
Retention Time: Starting material (phenol) elutes early; Target aldehyde elutes later due to increased lipophilicity.[1]
References
-
Precursor Synthesis: Sigma-Aldrich. "3,5-Dichlorosalicylaldehyde Product Sheet."[1] Accessed October 2023.[1] Link
-
Alkylation Methodology: Organic Syntheses. "Alkylation of Phenols: General Procedures." Org. Synth. Coll. Vol. 3, p.140.[1] Link
-
Cyclopropylmethyl Chemistry: ChemicalBook. "(Bromomethyl)cyclopropane Properties and Reactions." Link
-
Related PDE4 Inhibitor Chemistry: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Roflumilast Analogs." (Generalized reference to class chemistry). Link
-
Crystallographic Data: ResearchGate. "Crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde?
A1: The most common and direct method is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of 3,5-dichloro-2-hydroxybenzaldehyde with a cyclopropylmethyl halide (typically cyclopropylmethyl bromide) in the presence of a base.[4] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile.[1][2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this Williamson ether synthesis can often be attributed to several factors:
-
Incomplete Deprotonation: The phenolic proton of 3,5-dichloro-2-hydroxybenzaldehyde must be fully removed by the base to generate the nucleophilic phenoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Steric Hindrance: The ortho-aldehyde group and the chlorine atom on the aromatic ring can sterically hinder the approach of the cyclopropylmethyl bromide to the phenoxide oxygen.[5][6] This is a common challenge in the synthesis of hindered ethers.[5][6][7]
-
Side Reactions: The primary side reaction to consider is the elimination (E2) of the alkylating agent, especially if the reaction temperature is too high.[1] Although cyclopropylmethyl bromide is a primary halide, which generally favors substitution, elimination can still occur under forcing conditions.
-
Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the reaction rate.[1] Apolar solvents are also not ideal as they may not sufficiently dissolve the ionic intermediates.[1]
Q3: What are the optimal reaction conditions to maximize yield?
A3: To maximize the yield of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde, consider the following optimized conditions:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. These bases are strong enough to deprotonate the phenol without promoting significant side reactions.
-
Solvent System: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[1][4] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.
-
Temperature Control: A typical temperature range for this reaction is between 50 to 100 °C.[1][2] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature and reaction time, which is often between 1 to 8 hours.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the starting materials and intermediates, especially at elevated temperatures.
Q4: How can I overcome the issue of steric hindrance in this synthesis?
A4: While steric hindrance is an inherent challenge, its effects can be mitigated through several strategies:
-
Use of a Phase-Transfer Catalyst: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be employed.[2][8] The PTC facilitates the transfer of the phenoxide ion from a solid or aqueous phase into the organic phase where the alkylating agent is present, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.[8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for sterically hindered Williamson ether syntheses.[2] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient base. 2. Low reaction temperature. 3. Deactivated catalyst (if applicable). 4. Poor quality of reagents. | 1. Use a stronger base (e.g., Cs₂CO₃) or increase the stoichiometry of the current base. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for side product formation. 3. Use fresh, high-purity reagents and ensure the solvent is anhydrous. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to elimination or decomposition. 2. Presence of water or other nucleophiles in the reaction mixture. 3. C-alkylation of the phenoxide.[1] | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Employ a more polar aprotic solvent to favor O-alkylation. |
| Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product and starting material during column chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. |
Experimental Protocols
Optimized Protocol for the Synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Materials:
-
3,5-Dichloro-2-hydroxybenzaldehyde
-
Cyclopropylmethyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[10]
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
The following diagram illustrates the general workflow for the synthesis and purification of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde.
Caption: Workflow for the synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde.
The following diagram illustrates the troubleshooting logic for low yield in the synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
-
JETIR. Contribution of phase transfer catalyst to green chemistry: A review. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
C&EN Global Enterprise. Hindered ether synthesis shocked to life. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
PMC - NIH. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Available at: [Link]
- Google Patents. Synthesis of hindered phenols.
-
Dalal Institute. Phase Transfer Catalysis. Available at: [Link]
-
MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available at: [Link]
-
Bioanalytical Sciences Group. Metabolomics: Current analytical platforms and methodologies. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 8. jetir.org [jetir.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,5-Dichlorosalicylaldehyde Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted 3,5-dichlorosalicylaldehyde from your product mixture. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your compounds.
Understanding the Challenge: The Properties of 3,5-Dichlorosalicylaldehyde
3,5-Dichlorosalicylaldehyde is a versatile reagent, frequently employed in the synthesis of Schiff bases and other complex organic molecules.[1][2][3] Its purification from a reaction mixture is often non-trivial due to its distinct chemical properties.
| Property | Value | Significance for Purification |
| Molecular Weight | 191.01 g/mol [4] | Influences diffusion rates in chromatography. |
| Melting Point | 95-97 °C | A crystalline solid at room temperature, making recrystallization a viable purification method. |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and other organic solvents. | This differential solubility is key for extractive workup procedures. |
| Key Functional Groups | Aldehyde, Phenolic Hydroxyl, Aryl Chloride | The aldehyde group allows for selective chemical derivatization (e.g., bisulfite adduct formation). The acidic phenolic hydroxyl group can be exploited in acid-base extractions. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of reaction mixtures containing unreacted 3,5-dichlorosalicylaldehyde.
FAQ 1: My primary purification attempt (e.g., simple extraction) failed to remove all the unreacted 3,5-dichlorosalicylaldehyde. What should I do next?
This is a frequent issue, especially when the product and the starting aldehyde share similar solubility profiles. Here’s a systematic approach to tackle this:
Initial Assessment:
-
Analyze the Polarity: Run a Thin Layer Chromatography (TLC) of your crude product mixture alongside a spot of pure 3,5-dichlorosalicylaldehyde. This will visualize the separation between your product and the unreacted starting material.
-
Consider Your Product's Properties: The optimal purification strategy is dictated by the nature of your product.
-
Is your product a Schiff base (imine)? These are generally less polar than the starting aldehyde due to the replacement of the polar aldehyde group. However, the presence of other polar functional groups on the amine reactant can influence this.
-
Is your product stable to acidic or basic conditions? This will determine if you can use extractive methods that exploit the phenolic hydroxyl group of the aldehyde.
-
Recommended Actions:
-
For Products with Different Polarity: If your TLC shows good separation, column chromatography is the most effective method.
-
For Products with Similar Polarity: If the TLC shows poor separation, a chemical derivatization method is recommended. The formation of a sodium bisulfite adduct with the unreacted aldehyde is a highly selective and effective technique.[5][6][7]
FAQ 2: How can I effectively use column chromatography to separate my product from 3,5-dichlorosalicylaldehyde?
Column chromatography separates compounds based on their differential adsorption to a stationary phase. Here are key considerations for success:
Workflow for Column Chromatography Setup
Caption: Workflow for purification by column chromatography.
Key Considerations:
-
Stationary Phase Selection:
-
Eluent System:
-
Troubleshooting:
-
Product stuck on the column: Your eluent is not polar enough. Gradually increase the percentage of the polar solvent.
-
Poor separation: The polarity difference between your product and the aldehyde is small. Consider using a less polar solvent system and running the column more slowly.
-
Product decomposition on the column: If you suspect your product is degrading (e.g., streaking on TLC, discoloration), switch to a less acidic stationary phase like neutral alumina or add a small amount of a base (e.g., 1% triethylamine) to your eluent.[9]
-
FAQ 3: My product is an oil and won't crystallize. How can I remove the unreacted aldehyde?
When recrystallization is not an option, chemical derivatization followed by extraction is a powerful alternative.
The Sodium Bisulfite Adduct Method:
This method leverages the reactivity of the aldehyde group to form a water-soluble adduct, which can then be easily removed through an extractive workup.[5][6][7][14]
Mechanism: The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to the stable, water-soluble α-hydroxysulfonate salt.
Workflow for Bisulfite Adduct Extraction
Caption: Extractive workup using sodium bisulfite.
Detailed Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. You may observe the formation of a white precipitate (the bisulfite adduct), which will dissolve in the aqueous layer.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
Important Note: This method is highly effective for aldehydes. Most ketones, esters, amides, and other functional groups do not react with sodium bisulfite under these conditions.[7]
FAQ 4: Can I use an acid-base extraction to remove the unreacted 3,5-dichlorosalicylaldehyde?
Yes, this is a viable option if your product is not sensitive to basic conditions. This method exploits the acidic nature of the phenolic hydroxyl group on the aldehyde.
Principle: By washing the organic solution of your crude product with an aqueous base (e.g., 1M NaOH), the acidic 3,5-dichlorosalicylaldehyde will be deprotonated to form a water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, leaving your (presumably non-acidic) product in the organic layer.
Protocol:
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with 1M NaOH (2-3 times).
-
Wash with water to remove any residual NaOH.
-
Wash with brine.
-
Dry the organic layer, filter, and evaporate the solvent.
Caution: This method is not suitable if your product contains acidic functional groups that could also be deprotonated and extracted into the aqueous layer.
Summary of Purification Methods
| Method | Principle | Best For | Potential Issues |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures.[15][16] | Crystalline products with different solubility profiles from the aldehyde. | Product may "oil out" or fail to crystallize; co-crystallization of impurities. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Products with a different polarity from the aldehyde. | Can be time-consuming; potential for product decomposition on acidic silica gel.[9][13] |
| Sodium Bisulfite Adduct Formation | Selective chemical reaction with the aldehyde to form a water-soluble salt.[5][6][7] | Removing trace to moderate amounts of aldehyde, especially when polarity is similar to the product. | The reaction can be slow for sterically hindered aldehydes; not applicable for purifying the aldehyde itself from other impurities. |
| Acid-Base Extraction | Exploits the acidic phenolic hydroxyl group to form a water-soluble salt in the presence of a base. | Base-stable, non-acidic products. | Not suitable for acidic or base-sensitive products. |
References
-
JansiRani, K., & Bheeter, S. R. (2016). Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3,5-Dichlorosalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid. International Journal of Research in Pharmacy and Chemistry, 6(4), 696-701. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]
-
Edelmann, F. T. (2021, December 13). Answer to "Is there an effective way of purifying schiff bases?". ResearchGate. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
ResearchGate. (2022, May 10). How to isolate imine from reaction mixture?. Retrieved from [Link]
-
ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]
- Google Patents. (n.d.). US3799940A - Process for producing aromatic aldehydes.
-
ResearchGate. (2024, June 9). How to purify Schiff base product?. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Retrieved from [Link]
-
Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
ResearchGate. (2015, January 11). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]
-
ResearchGate. (2016, July 22). How can i separate imine by column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]
-
ResearchGate. (2018, October 31). Synthesis and antimicrobial activities of Te (IV) complexes of 3, 5-dichlorosalicylaldehyde-2-aminopyridine schiff base. Retrieved from [Link]
-
Cui, Y., et al. (2012). Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde. European Journal of Medicinal Chemistry, 58, 323-331. [Link]
-
PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
Sources
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. Bisulfite - Wikipedia [en.wikipedia.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. mt.com [mt.com]
Validation & Comparative
Reference Standard Qualification Guide: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
[1]
Executive Summary
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is a structural pivot point in pharmaceutical synthesis.[1] Its quality directly dictates the impurity profile of downstream drug substances.[1] Inadequate characterization of this intermediate often leads to the carryover of 3,5-dichlorosalicylaldehyde (the phenolic precursor) or cyclopropylmethyl bromide (a potential genotoxin) into the final API.
This guide compares the performance of Certified Reference Standards (CRS) against In-House Research Grade Materials , providing a self-validating analytical framework to ensure regulatory compliance (ICH Q3A/B).
Technical Context & Synthesis Pathway
To understand the analytical requirements, one must understand the origin of the molecule. This compound is typically synthesized via O-alkylation.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Synthesis pathway highlighting critical process impurities that the reference standard must resolve.
Comparative Analysis: Reference Standard Grades
Selecting the wrong grade of standard for method validation can result in assay bias up to 5%.[1]
| Feature | Alternative A: Certified Reference Standard (CRS) | Alternative B: Research Grade (In-House) |
| Primary Use | GMP Release Testing, Method Validation, Stability Studies.[1] | Route Scouting, Early Process Development.[1] |
| Assay Method | Mass Balance (100% - Impurities - Water - Solvents) OR qNMR .[1] | HPLC Area % (often overestimates purity). |
| Purity Specification | Typically >99.0% w/w. | Typically >95.0% area.[1] |
| Impurity ID | All organic impurities >0.10% identified and quantified. | Major peak only; impurities often unassigned.[1] |
| Water/Solvent Data | Karl Fischer (KF) & GC-Headspace included.[1] | Often omitted (assumed dry).[1] |
| Risk Factor | Low: Traceability established to SI units. | High: "Purity" ignores inorganic salts/water.[1] |
Field-Proven Insight:
Never rely on "Area %" for potency assignment of this aldehyde.[1] The starting material (3,5-dichlorosalicylaldehyde) has a different response factor (UV absorbance) than the product due to the phenolic shift. Using Area % can skew potency calculations by 2-3%, causing mass balance failures in downstream steps.[1]
Analytical Protocols
The following protocols are designed to be self-validating : if the system suitability criteria are not met, the data is invalid.
Protocol A: HPLC-UV Purity & Impurity Profiling
Objective: Separate the target ether from the phenolic precursor and potential regioisomers.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps phenol protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (General) and 280 nm (Specific for benzaldehyde).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 15.0 | 90 | Elution of Product (Hydrophobic) |
| 20.0 | 90 | Wash |
| 20.1 | 40 | Re-equilibration |
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between 3,5-dichlorosalicylaldehyde (RT ~6 min) and Target Product (RT ~12 min).
-
Tailing Factor: < 1.5 for the main peak.
-
Injection Precision: RSD < 0.5% (n=6).
Protocol B: Identification via NMR
For a Primary Reference Standard, structure elucidation is mandatory.
-
1H NMR (400 MHz, CDCl3):
-
Critical Check: Absence of phenolic -OH singlet (~11.0 ppm) confirms conversion of starting material.[1]
Decision Workflow for Standard Selection
Use this logic flow to determine which standard is required for your current development stage.
Figure 2: Decision matrix for selecting the appropriate reference standard grade.
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1][2] Link
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <1225> Validation of Compendial Procedures. USP-NF.[1] Link
-
European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities (regarding alkyl halides).Link
-
PubChem. (2024).[1] 3,5-Dichlorosalicylaldehyde (Precursor Data).[1] National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2024).[1] Cyclopropylmethyl bromide (Reagent Data).[1][3] Merck KGaA.[1] Link
Safety Operating Guide
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde proper disposal procedures
This guide outlines the technical protocol for the safe handling and disposal of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde . As a halogenated aromatic aldehyde, this compound requires strict adherence to Halogenated Organic Waste streams to prevent the formation of toxic byproducts (e.g., acid chlorides, dioxins) during improper treatment.
Part 1: Technical Hazard Profiling & Classification
Before disposal, the chemical must be profiled to determine the correct waste stream.[1] Lacking a compound-specific RCRA code, we apply Generator Knowledge based on Structure-Activity Relationships (SAR) of chlorinated benzaldehydes.
| Parameter | Technical Assessment | Operational Implication |
| Chemical Class | Halogenated Aromatic Aldehyde | MUST be segregated from non-halogenated solvents.[2] |
| Primary Hazards | Skin/Eye Irritant (Cat 2/2A), Aquatic Toxicity | Zero-tolerance for drain disposal. |
| Reactivity | Aldehyde group (oxidizable) | Incompatible with strong oxidizers and strong bases. |
| Physical State | Likely Solid (based on analogs) | Dispose in solid waste containers unless dissolved. |
| Disposal Method | High-Temperature Incineration | Requires professional chemical waste service. |
Part 2: Waste Segregation & Accumulation Protocol
The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this upgrades the entire volume to a more expensive "Halogenated" waste class.
Step-by-Step Disposal Workflow
-
Quenching (Reaction Mixtures Only):
-
If the aldehyde is unreacted in a reaction mixture, quench any active reagents (e.g., borohydrides, lithium reagents) first according to their specific protocols.
-
Note: The aldehyde itself does not require chemical neutralization before disposal; it is safer to dispose of it as-is to avoid creating more toxic chlorinated derivatives.
-
-
Segregation (The Decision Node):
-
Solid Waste: Place pure solid compound, contaminated gloves, and weighing boats into a wide-mouth jar labeled "Hazardous Waste: Solid Halogenated Organics."
-
Liquid Waste: If in solution (e.g., DCM, Chloroform), pour into the carboy labeled "Hazardous Waste: Halogenated Solvents."
-
Critical: Do not use metal cans; use polyethylene (HDPE) or glass containers to prevent corrosion from potential hydrolysis products (HCl).
-
-
Labeling Requirements:
-
Chemical Name: Write out the full name: "3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde". Do not use abbreviations or formulas.
-
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Aldehyde 5%").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage:
Part 3: Visualization of Workflows
Figure 1: Waste Segregation Logic Tree
This decision tree guides the researcher in selecting the correct waste stream based on the physical state and solvent matrix.
Caption: Logic flow for segregating chlorinated aldehyde waste. Note that mixing with non-halogenated solvents forces the entire mixture into the Halogenated stream.
Figure 2: Spill Response Protocol
Immediate actions for accidental release in the laboratory.
Caption: Operational workflow for managing spills. Major spills involving chlorinated aromatics outside a fume hood require immediate evacuation.
Part 4: Emergency & Safety Data
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double Gloved) or Viton | Chlorinated compounds can permeate standard latex rapidly. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles | Prevents corneal damage from dust or splashes; safety glasses are insufficient for liquids. |
| Respiratory | Fume Hood (Mandatory) | If working with powder outside a hood, an N95 or P100 respirator is required to prevent inhalation of irritant dust. |
Spill Management Specifics
-
Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture the powder, then dispose of the towel as hazardous waste.
-
Liquid Spill: Use an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads). Do not use paper towels alone for large amounts of liquid, as this increases surface area for evaporation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dichloro-2-hydroxybenzaldehyde (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
Princeton University EHS. Waste Removal and Waste Streams. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Executive Safety Summary
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde (CAS: 850629-65-1) is a functionalized halogenated benzaldehyde commonly utilized as a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.
While often categorized generically as an "Irritant," its specific structural features—the reactive aldehyde moiety and the lipophilic halogenated ring—demand a safety protocol that exceeds standard laboratory baselines. This guide synthesizes chemical reactivity data with operational field experience to ensure researcher safety and sample integrity.
Immediate Hazard Profile:
-
Skin/Eye Irritant: High potential for contact dermatitis and corneal injury.
-
Respiratory Sensitizer: Fine dust inhalation can trigger mucosal inflammation.
-
Reactive Intermediate: The aldehyde group is susceptible to autoxidation, forming the corresponding benzoic acid (corrosive) upon prolonged air exposure.
Hazard Mechanics & Risk Assessment (The "Why")
To select the correct PPE, we must understand the "Why" behind the hazard.
| Structural Feature | Safety Implication | Operational Consequence |
| Aldehyde Carbonyl (-CHO) | Electrophilic reactivity; autoxidation to carboxylic acid. | Material may become corrosive over time; requires air-tight handling to prevent degradation and safety creep. |
| Dichlorinated Ring | Increases lipophilicity (fat solubility). | Enhanced ability to penetrate the skin barrier compared to non-halogenated analogs. Standard latex gloves are insufficient. |
| Physical State (Solid) | Fine crystalline powder. | High risk of electrostatic charging and dust aerosolization during weighing. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a documented risk assessment.
Core PPE Specifications
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm thickness).Inner: Bright color (e.g., orange).Outer: Standard blue/purple. | Breakthrough Indicator: The color contrast allows immediate visual detection of tears or permeation. Halogenated organics can permeate latex rapidly. |
| Respiratory | N95/P100 Respirator (if outside hood) or Fume Hood (Primary). | Engineering controls (hood) are primary. If weighing outside a hood is unavoidable, a P100 is required to block fine particulates. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust ingress. |
| Body Protection | Tyvek® Lab Coat or Apron + Sleeves. | Cotton lab coats can trap dust in fibers, creating a secondary exposure source later. Non-woven synthetics (Tyvek) shed dust. |
The "Self-Validating" Glove Protocol
Trust but verify. A glove is only safe if it is intact.
-
Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, discard.
-
The "Spot Check": If using white/light powders, wear dark outer gloves (or vice versa) to visualize contamination immediately.
Operational Workflow: Weighing & Transfer
The critical moment of exposure risk is the transfer of solid from the stock container to the reaction vessel.
Step 1: Engineering Control Verification
-
Action: Verify Fume Hood Face Velocity.
-
Validation: Tape a Kimwipe to the sash bottom. It should be pulled firmly inward (approx. 45° angle). If it flutters aimlessly, STOP . The hood is not protecting you.
Step 2: Anti-Static Measures[1][2][3]
-
Context: Dry halogenated benzaldehydes accumulate static charge.
-
Action: Use an anti-static gun or wipe on the spatula and weighing boat before contact.
-
Reasoning: Static discharge can cause the powder to "jump" out of the boat, resulting in area contamination and inhalation risk.
Step 3: The "Closed-Loop" Transfer
-
Place the receiving flask inside the hood.
-
Tare the weighing boat.
-
Transfer solid gently. Do not dump. Pouring creates a dust cloud. Use a spatula to slide the solid.
-
Immediate Decon: Wipe the spatula with a solvent-dampened Kimwipe (Acetone/DCM) inside the hood before removing it from the workspace.
Waste Management & Deactivation[4]
Disposal is not just compliance; it is the final step of safety. Halogenated compounds require specific segregation.
Segregation Logic
-
Stream: Halogenated Organic Waste (High BTU).
-
Do NOT Mix With: General organic solvents (Acetone/Methanol) or Aqueous waste.
-
Reasoning: Halogenated waste requires incineration at higher temperatures to prevent the formation of dioxins and furans. Mixing it with non-halogenated waste contaminates the cheaper stream, increasing disposal costs and environmental risk.
Spill Deactivation (Small Scale)
If a spill occurs:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Up: Don N95 respirator and double gloves.
-
Clean: Do not dry sweep. Cover with a solvent-dampened pad (Ethanol) to trap dust, then wipe up.
-
Disposal: Place all cleanup materials into the Solid Halogenated Waste container.
Visual Safety Logic (Process Flow)
The following diagram illustrates the decision-making loop for handling this compound.
Figure 1: Operational safety loop ensuring engineering controls are validated before PPE is relied upon.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 3,5-Dichloro-2-hydroxybenzaldehyde (Structural Analog). Retrieved from
-
PubChem. Compound Summary: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde. National Library of Medicine. Retrieved from
-
U.S. EPA. Management of Halogenated Organic Wastes. EPA Technical Resource Documents. Retrieved from
-
ECHA (European Chemicals Agency). Substance Information: Halogenated Benzaldehydes. Retrieved from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
